Predicted Lipid Metabolism and Angiogenesis Bioactivity Profile Diverges from Class Baseline
In silico bioactivity prediction for CAS 478045-62-4 using the PASS algorithm yields a distinct and high-probability activity profile that is not a general feature of all cyclopropane carboxylic acids. The compound is predicted to act as a Lipid metabolism regulator with a probability 'to be active' (Pa) of 0.999, and as an Angiogenesis stimulant with a Pa of 0.995 [1]. While these are computational predictions, the exceptionally high Pa values (where Pa > 0.7 indicates high likelihood of experimental confirmation) provide a quantitative rationale for selecting this specific scaffold over other cyclopropane carboxylic acid derivatives that may lack these predicted activities.
| Evidence Dimension | Predicted Biological Activity (Pa value) |
|---|---|
| Target Compound Data | Pa = 0.999 (Lipid metabolism regulator); Pa = 0.995 (Angiogenesis stimulant); Pa = 0.991 (DNA synthesis inhibitor) |
| Comparator Or Baseline | Class-level baseline: Not all cyclopropane carboxylic acids exhibit this specific combination of high-probability predicted activities. The presence of the cyclohexyl group is a key structural differentiator. |
| Quantified Difference | Not applicable; comparison is to a class-level expectation rather than a specific compound's Pa values. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model. |
Why This Matters
This high-confidence predicted bioactivity signature provides a data-driven hypothesis for prioritizing this specific cyclohexyl-substituted cyclopropane scaffold in drug discovery programs targeting metabolic disorders or angiogenesis-related pathologies, where a generic cyclopropane carboxylic acid building block would be an unsuitable starting point.
- [1] PMC. Table 1: Predicted Biological Activity for CAS 478045-62-4. Mar Drugs, 2022. View Source
